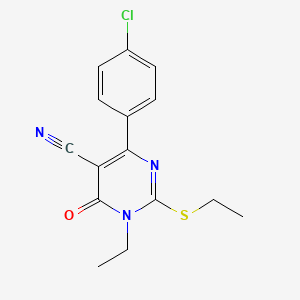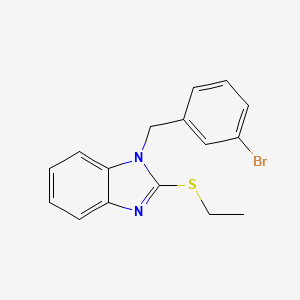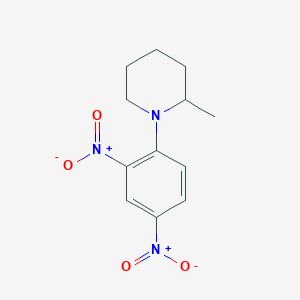
1-(2,4-Dinitrophenyl)-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dinitrophenyl)-2-methylpiperidine is an organic compound that belongs to the class of dinitrophenyl derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2,4-dinitrophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-2-methylpiperidine typically involves the reaction of 2,4-dinitrochlorobenzene with 2-methylpiperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include ethanol or methanol.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dinitrophenyl)-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(2,4-Dinitrophenyl)-2-methylpiperidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-methylpiperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect oxidative phosphorylation and other metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic uncoupler and its toxic effects.
2,4-Dinitrophenylhydrazine: Used as a reagent for detecting carbonyl compounds.
2,4-Dinitroanisole: Used in the synthesis of various organic compounds.
Uniqueness
1-(2,4-Dinitrophenyl)-2-methylpiperidine is unique due to its specific structure, which combines the properties of a piperidine ring with the reactivity of the 2,4-dinitrophenyl group
Properties
Molecular Formula |
C12H15N3O4 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)-2-methylpiperidine |
InChI |
InChI=1S/C12H15N3O4/c1-9-4-2-3-7-13(9)11-6-5-10(14(16)17)8-12(11)15(18)19/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
QTUNPDBPXFSBNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(3,4-dimethoxyphenethyl)amino]-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate](/img/structure/B11530555.png)
![2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11530565.png)
![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chloro-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11530571.png)
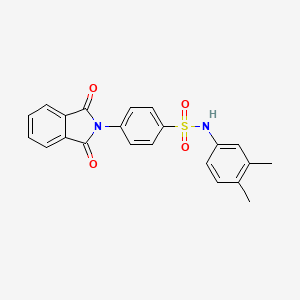
![N-[(1E)-1-(4-ethoxyphenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11530577.png)
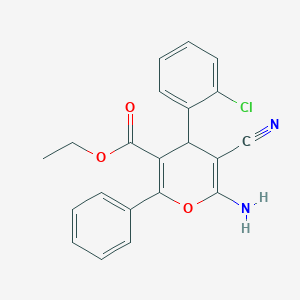
![2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-nitrophenol](/img/structure/B11530586.png)
![N-[2-(naphthalen-1-yloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B11530594.png)
![ethyl (2E)-2-(2-bromo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11530599.png)
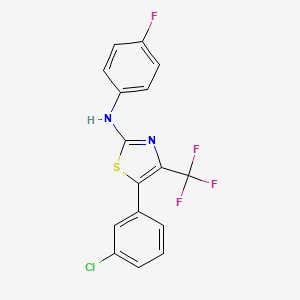
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-bromophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11530612.png)
![2-{[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy}-N-methylacetamide](/img/structure/B11530622.png)
